![molecular formula C20H16N4O B2572451 3-[1-(4-methylphenyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone CAS No. 318497-95-9](/img/structure/B2572451.png)
3-[1-(4-methylphenyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone
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Overview
Description
3-[1-(4-methylphenyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone, also known as MPPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the pyridazinone class of compounds and has been shown to exhibit potent pharmacological activity.
Scientific Research Applications
Pharmacological Potential
The research into phosphodiesterase 10A (PDE10A) inhibitors has identified a novel series of pyridazinone-based compounds. These efforts, utilizing structure-based drug design, have highlighted compounds with potent inhibitory activity and excellent selectivity, demonstrating significant pharmacological potential. One such compound, identified for its high brain penetration and ability to modulate cAMP and cGMP levels, shows promise for the treatment of schizophrenia (Kunitomo et al., 2014).
Herbicidal Activity
Studies on pyridazinone compounds have revealed their ability to inhibit the Hill reaction and photosynthesis in plants, underlying their phytotoxicity and herbicidal action. These investigations provide insights into the modes of action of pyridazinone herbicides, contributing to the development of more effective agricultural chemicals (Hilton et al., 1969).
Synthesis of Novel Compounds
Research into the synthesis of new pyridazin-6-ones, pyridazin-6-imines, and other derivatives has expanded the utility of pyridazinone frameworks in creating a diverse array of compounds. These synthetic endeavors have broadened the scope of applications for pyridazinone derivatives in medicinal chemistry and beyond (Sayed et al., 2002).
Catalytic Activity
Investigations into binuclear zinc(II) pyrazolate complexes have demonstrated their efficacy as functional models of phosphoesterases, showing significant catalytic activity in phosphate ester cleavage. This research highlights the potential of pyrazolate-bridged dinuclear zinc(II) complexes in mimicking the enzymatic activity of natural phosphoesterases, with implications for biochemical and industrial applications (Penkova et al., 2009).
Mechanism of Action
Target of Action
The primary targets of the compound 3-[1-(4-methylphenyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria respectively .
Mode of Action
The compound 3-[1-(4-methylphenyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone interacts with its targets by binding to the active site of the enzyme LmPTR1 . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction .
Biochemical Pathways
The compound 3-[1-(4-methylphenyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone affects the biochemical pathways of the target organisms, leading to their inhibition
Result of Action
The molecular and cellular effects of the action of 3-[1-(4-methylphenyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone include the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . This results in potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
3-[1-(4-methylphenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-15-7-9-17(10-8-15)23-13-11-18(21-23)20-19(25)12-14-24(22-20)16-5-3-2-4-6-16/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCJVWLNVSVTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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